N-[2-(4-chlorophenyl)ethyl]-4,5-dimethyl-3-thiophenecarboxamide
Overview
Description
N-[2-(4-chlorophenyl)ethyl]-4,5-dimethyl-3-thiophenecarboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)ethyl]-4,5-dimethyl-3-thiophenecarboxamide typically involves the reaction of 4,5-dimethylthiophene-3-carboxylic acid with 2-(4-chlorophenyl)ethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)ethyl]-4,5-dimethyl-3-thiophenecarboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the carboxamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, room temperature.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), reflux.
Substitution: Nitric acid, sulfuric acid, bromine, acetic acid, room temperature.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
N-[2-(4-chlorophenyl)ethyl]-4,5-dimethyl-3-thiophenecarboxamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound with anti-inflammatory, analgesic, and antimicrobial properties.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors and conductive polymers for electronic devices.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and functional materials.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-4,5-dimethyl-3-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators and providing anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chlorophenyl)ethyl]-4,5-dimethyl-2-thiophenecarboxamide
- N-[2-(4-chlorophenyl)ethyl]-4,5-dimethyl-3-furanecarboxamide
- N-[2-(4-chlorophenyl)ethyl]-4,5-dimethyl-3-pyrrolecarboxamide
Uniqueness
N-[2-(4-chlorophenyl)ethyl]-4,5-dimethyl-3-thiophenecarboxamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl and 2-ethyl groups enhances its lipophilicity and potential for interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-4,5-dimethylthiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNOS/c1-10-11(2)19-9-14(10)15(18)17-8-7-12-3-5-13(16)6-4-12/h3-6,9H,7-8H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGBMPZOHDMVDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)NCCC2=CC=C(C=C2)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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